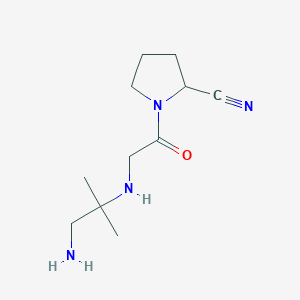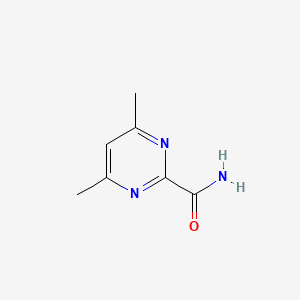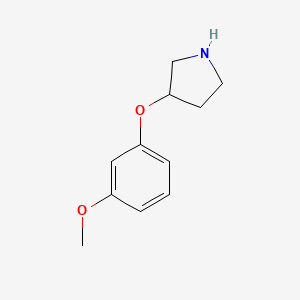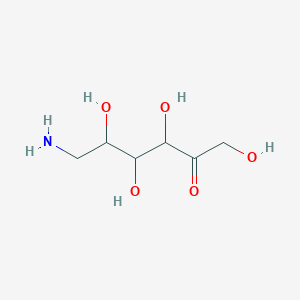
4,4'-Bipyridinium, 1,1'-didecyl-, dichloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bipyridinium derivatives typically involves the coupling of pyridine derivatives. One common method is the Zincke reaction, which involves the cyclocondensation of aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This reaction is carried out under controlled conditions to produce conjugated oligomers containing multiple aromatic or heterocyclic residues.
Industrial Production Methods
Industrial production of 4,4’-bipyridinium compounds often involves large-scale coupling reactions using metal catalysts. Methods such as Suzuki coupling, Stille coupling, and Negishi coupling are employed to achieve high yields and efficient production . These methods are optimized to minimize the coordination of the product with the metal center, which can decrease catalytic activity.
化学反応の分析
Types of Reactions
4,4’-Bipyridinium, 1,1’-didecyl-, dichloride undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to its neutral state using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of 4,4’-bipyridinium compounds typically results in the formation of neutral bipyridinium species, while oxidation can lead to the formation of radical cations .
科学的研究の応用
4,4’-Bipyridinium, 1,1’-didecyl-, dichloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 4,4’-bipyridinium, 1,1’-didecyl-, dichloride involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it useful in electrochemical applications. The molecular targets and pathways involved in its action are primarily related to its redox properties and ability to form stable radical cations .
類似化合物との比較
Similar Compounds
Similar compounds to 4,4’-bipyridinium, 1,1’-didecyl-, dichloride include other viologen derivatives such as:
- 1,1’-Dioctadecyl-4,4’-bipyridinium dibromide
- 1,1’-Dibenzyl-4,4’-bipyridinium dichloride
- 1,1’-Bis((3-carboxylatobenzyl)-4,4’-bipyridinium) dichloride
Uniqueness
What sets 4,4’-bipyridinium, 1,1’-didecyl-, dichloride apart from other similar compounds is its specific alkyl chain length and the resulting electrochemical properties. The didecyl substituents provide unique solubility and stability characteristics, making it particularly useful in certain industrial and research applications .
特性
IUPAC Name |
1-decyl-4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50N2.2ClH/c1-3-5-7-9-11-13-15-17-23-31-25-19-29(20-26-31)30-21-27-32(28-22-30)24-18-16-14-12-10-8-6-4-2;;/h19-22,25-28H,3-18,23-24H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUINEXSTRDZFCS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742649 | |
| Record name | 1,1'-Didecyl-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74019-09-3 | |
| Record name | 1,1'-Didecyl-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















